

An In-depth Technical Guide to p-Tolyl Disulfide (C₁₄H₁₄S₂)

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Compound of Interest

Compound Name: *p*-Tolyl disulfide

Cat. No.: B093600

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Abstract

p-Tolyl disulfide, with the molecular formula C₁₄H₁₄S₂, is a symmetrical aromatic disulfide that serves as a valuable building block in organic synthesis and has applications in materials science and proteomics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic characterization. While not directly implicated in specific signaling pathways, its role as a cleavable linker in bioconjugation for drug delivery is an area of growing interest. This document aims to be a thorough resource for professionals utilizing or investigating **p-tolyl disulfide**.

Chemical Structure and Properties

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, consists of two p-tolyl groups linked by a disulfide bond. The presence of the methyl group in the para position of each benzene ring influences its electronic properties and steric hindrance.

Molecular Formula: C₁₄H₁₄S₂[\[1\]](#)

Structure:

Synonyms: Bis(4-methylphenyl) disulfide, Di-**p-tolyl disulfide**, 4,4'-Dimethyldiphenyl disulfide[2]

Physicochemical Properties

A summary of the key physicochemical properties of **p-tolyl disulfide** is presented in Table 1.

Property	Value	Reference
Molecular Weight	246.39 g/mol	
Appearance	Colorless to light yellow crystalline solid	[3]
Melting Point	43-46 °C	
Boiling Point	210-215 °C	
Solubility	Insoluble in water; soluble in organic solvents	[3]
CAS Number	103-19-5	[1]

Experimental Protocols

Synthesis of p-Tolyl Disulfide

A common and efficient method for the synthesis of **p-tolyl disulfide** involves the reduction of p-toluenesulfonyl chloride.[4]

Materials:

- p-Toluenesulfonyl chloride
- Sodium iodide
- Acetic acid
- 30% Sodium bisulfite solution
- 20% Sodium hydroxide solution

- n-Hexane
- Anhydrous sodium sulfate

Procedure:

- Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.
- Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir for 5 minutes until the iodide is completely dissolved. The solution will turn dark brown.^[4]
- Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color.^[4]
- During the addition, raise the temperature of the reaction mixture to 60°C over approximately 30 minutes.^[4]
- Continue the reaction at this temperature until the iodine color no longer appears.^[4]
- After the reaction is complete, dilute the mixture with 50 ml of water.
- Adjust the pH to 4 by adding a 20% sodium hydroxide solution.^[4]
- Extract the mixture three times with 80 ml of n-hexane.^[4]
- Combine the hexane extracts and dry over anhydrous sodium sulfate.^[4]
- Evaporate the hexane under atmospheric pressure.
- Remove residual solvent from the distillation residue at 70°C under vacuum.^[4]
- Crystallize the product at 20°C to obtain **p-tolyl disulfide**. The expected yield is approximately 97%.^[4]

Purification of p-Tolyl Disulfide

Purification can be achieved through chromatography and recrystallization.

Materials:

- Crude **p-tolyl disulfide**

- Alumina

- Hexane

- Methanol

Procedure:

- Prepare a chromatography column with alumina.
- Dissolve the crude **p-tolyl disulfide** in a minimal amount of hexane.
- Load the solution onto the alumina column.
- Elute the column with hexane.
- Collect the fractions containing the purified product.
- Combine the fractions and evaporate the solvent.
- Recrystallize the solid from methanol to obtain pure **p-tolyl disulfide** crystals.

Spectroscopic Characterization

The structure of **p-tolyl disulfide** can be confirmed by various spectroscopic techniques. A summary of the expected spectroscopic data is provided in Table 2.

Technique	Data
^1H NMR	Aromatic protons (multiplet), Methyl protons (singlet)
^{13}C NMR	Aromatic carbons, Methyl carbon
FTIR (cm^{-1})	C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching
Mass Spec.	Molecular ion peak (M^+) at $m/z = 246$

Applications in Research and Drug Development

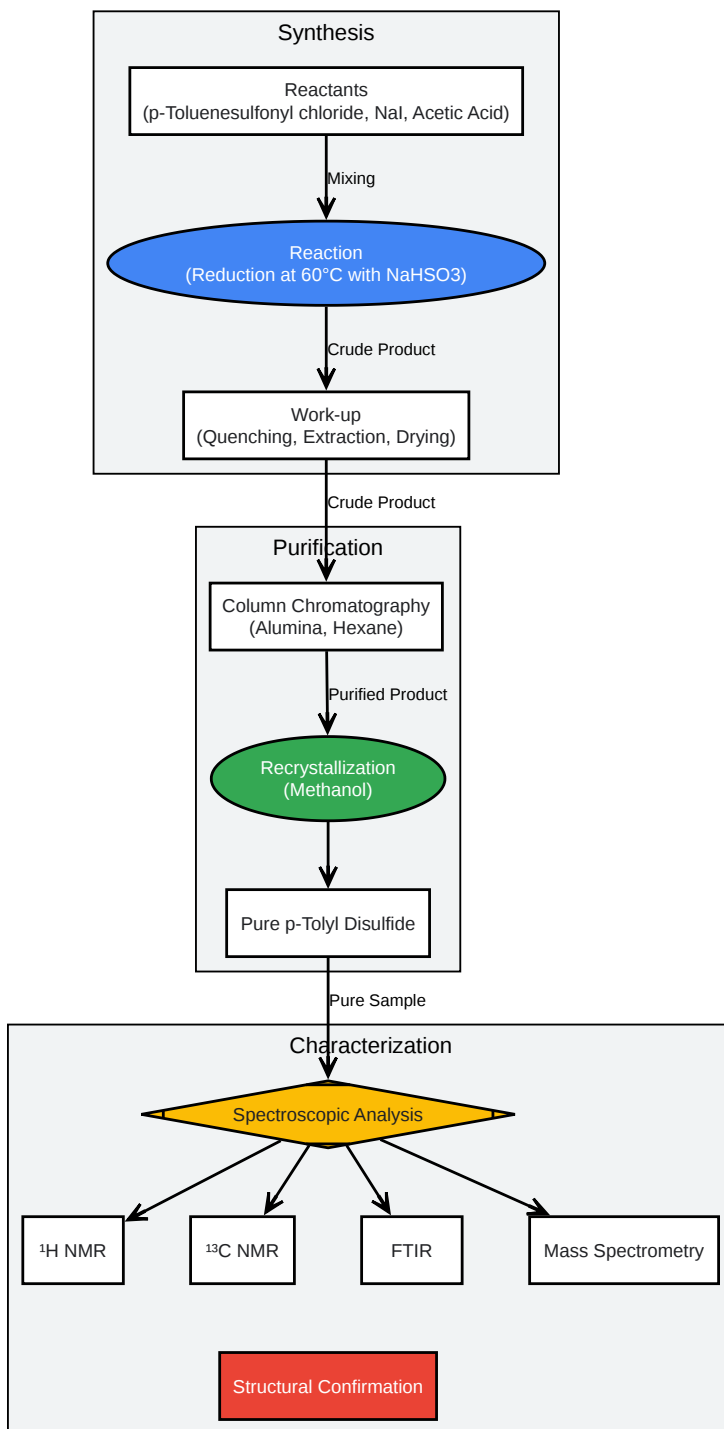
While **p-tolyl disulfide** is not known to be directly involved in specific cellular signaling pathways, its disulfide bond is a key feature that makes it and similar structures useful in drug development and proteomics.

- **Cleavable Linkers:** Disulfide bonds can be cleaved under the reducing conditions found inside cells. This property is exploited in the design of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a disulfide linker. The antibody targets a specific cell type (e.g., a cancer cell), and upon internalization, the disulfide bond is cleaved, releasing the drug.^[5]
- **Proteomics:** In proteomics, disulfide-containing reagents are used for cross-linking proteins to study protein-protein interactions. The ability to cleave the disulfide bond allows for the separation of the cross-linked proteins for analysis by mass spectrometry.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the synthesis, purification, and characterization of **p-tolyl disulfide**.

Synthesis, Purification, and Characterization Workflow for p-Tolyl Disulfide

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